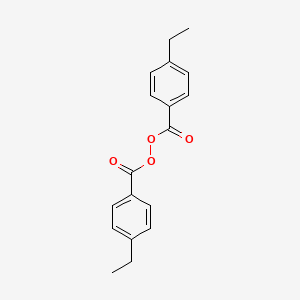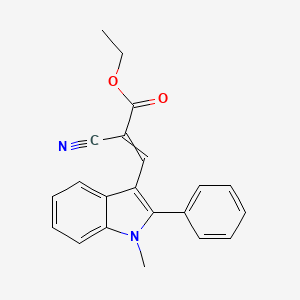
Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate is a complex organic compound with the molecular formula C21H18N2O2. It is known for its unique structure, which includes an indole moiety, a cyano group, and an acrylate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate typically involves the reaction of 1-methyl-2-phenylindole with ethyl cyanoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the active methylene group of ethyl cyanoacetate reacts with the aldehyde or ketone group of the indole derivative .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. Commonly used solvents include ethanol and methanol, while bases like sodium ethoxide or potassium carbonate are employed to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The cyano group can participate in nucleophilic addition reactions, while the acrylate ester can undergo hydrolysis to release active intermediates .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-Cyano-3-(1-phenyl-3-indolyl)acrylate
- Methyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate
- 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)propanoic acid
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indole moiety enhances its potential for biological interactions, while the cyano and acrylate groups provide versatile sites for chemical modifications .
Propiedades
Fórmula molecular |
C21H18N2O2 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
ethyl 2-cyano-3-(1-methyl-2-phenylindol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C21H18N2O2/c1-3-25-21(24)16(14-22)13-18-17-11-7-8-12-19(17)23(2)20(18)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3 |
Clave InChI |
ZORYKFPXNYQWRR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1=C(N(C2=CC=CC=C21)C)C3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


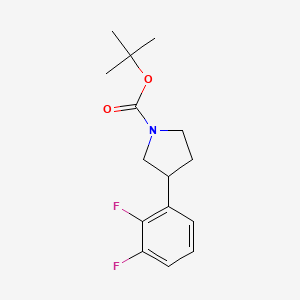
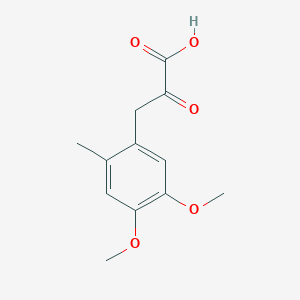
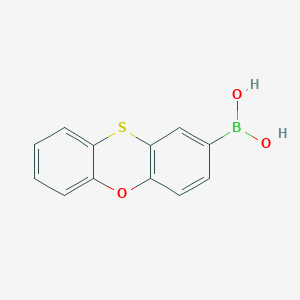

![tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13686130.png)
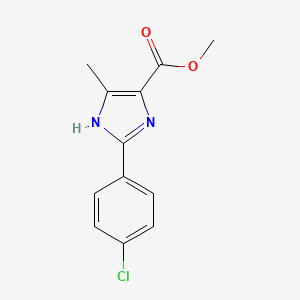

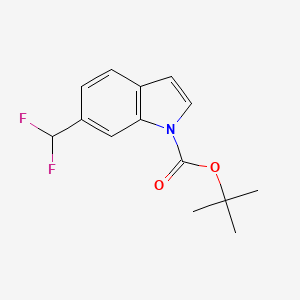

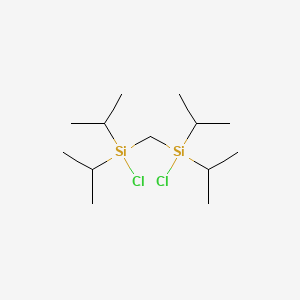

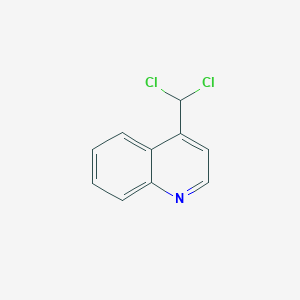
![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13686188.png)
